![molecular formula C9H5Cl2N3O2 B2890757 Methyl 2,4-dichloropyrido[3,2-d]pyrimidine-6-carboxylate CAS No. 1956384-78-3](/img/structure/B2890757.png)
Methyl 2,4-dichloropyrido[3,2-d]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2,4-dichloropyrido[3,2-d]pyrimidine-6-carboxylate” is a chemical compound with the molecular formula C9H5Cl2N3O2 . It has a molecular weight of 258.06 . The compound is typically a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H5Cl2N3O2/c1-16-8(15)5-3-2-4-6(12-5)7(10)14-9(11)13-4/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule. Unfortunately, a detailed structural analysis is not available in the search results.Physical And Chemical Properties Analysis
“Methyl 2,4-dichloropyrido[3,2-d]pyrimidine-6-carboxylate” is a pale-yellow to yellow-brown solid . It has a molecular weight of 258.06 . The compound’s InChI code is 1S/C9H5Cl2N3O2/c1-16-8(15)5-3-2-4-6(12-5)7(10)14-9(11)13-4/h2-3H,1H3 . Additional physical and chemical properties, such as melting point, boiling point, solubility, and stability, are not provided in the search results.科学的研究の応用
Synthesis of Pyridopyrimidine Derivatives
This compound is pivotal in synthesizing various pyridopyrimidine derivatives, which are of significant interest due to their biological potential. These derivatives are present in relevant drugs and have been studied for the development of new therapies .
Anticancer Activity
Pyridopyrimidine derivatives, including those derived from Methyl 2,4-dichloropyrido[3,2-d]pyrimidine-6-carboxylate, have shown promising anticancer activities. They have been used in studies targeting different cancer types, with some compounds showing good antitumor effects .
Inhibition of Dihydrofolate Reductase (DHFR)
Some derivatives synthesized from this compound have been found to inhibit DHFR, an enzyme often targeted in cancer therapies. This inhibition can lead to significant antitumor effects, as demonstrated in preclinical models .
Therapeutic Potential Against Rheumatoid Arthritis
The compound has been used to create derivatives with potential activity against rheumatoid arthritis. This application is particularly important in the search for new treatments for chronic inflammatory diseases .
Development of Breast Cancer Drugs
Derivatives of Methyl 2,4-dichloropyrido[3,2-d]pyrimidine-6-carboxylate have been utilized in the development of breast cancer drugs. For example, Palbociclib, a drug developed by Pfizer, is one such derivative that has been approved for use as a therapeutic .
Research on N-Heterocycles
The compound is also used extensively in research on N-heterocycles, a class of compounds with a wide range of pharmacological activities. The pyridopyrimidine moiety, in particular, is a common feature in many drugs and is a focus of ongoing research .
Chemical Synthesis and Material Science
Beyond pharmaceutical applications, this compound is also relevant in the field of chemical synthesis and material science. Its derivatives can be used to create new materials with unique properties for various industrial applications .
Drug Discovery and Design
Lastly, Methyl 2,4-dichloropyrido[3,2-d]pyrimidine-6-carboxylate serves as a key intermediate in drug discovery and design. Its versatility allows chemists to modify its structure and create a vast array of compounds with potential therapeutic benefits .
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .
作用機序
Target of Action
Similar compounds have been shown to inhibit the vascular endothelial growth factor (vegf)/kinase insert domain-containing receptor (kdr) and platelet-derived growth factor (pdgf) receptor . These receptors play crucial roles in cell proliferation and angiogenesis, making them important targets for anti-cancer therapies.
Mode of Action
It is likely that the compound interacts with its targets by binding to the active sites of the receptors, thereby inhibiting their function and leading to downstream effects such as reduced cell proliferation and angiogenesis .
Biochemical Pathways
Given its potential targets, it can be inferred that the compound may affect pathways related to cell proliferation and angiogenesis .
Pharmacokinetics
Its degree of lipophilicity, which reflects the compound’s affinity for a lipid environment, suggests that it can easily diffuse into cells .
Result of Action
Given its potential targets and mode of action, it can be inferred that the compound may lead to reduced cell proliferation and angiogenesis .
特性
IUPAC Name |
methyl 2,4-dichloropyrido[3,2-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3O2/c1-16-8(15)5-3-2-4-6(12-5)7(10)14-9(11)13-4/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHMVURGKXWUFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)N=C(N=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2890674.png)

![1-(3-bromophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2890677.png)
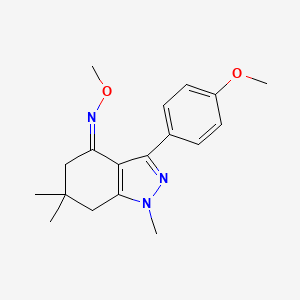
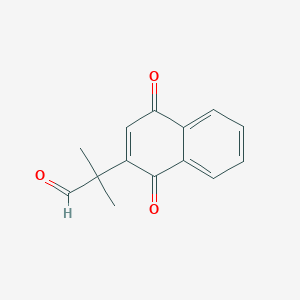
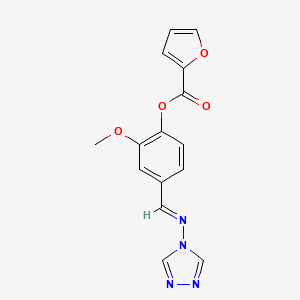
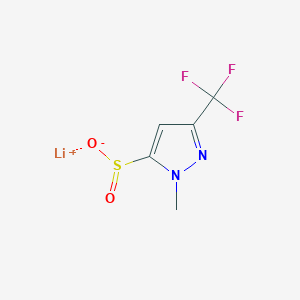
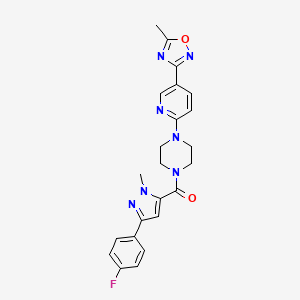
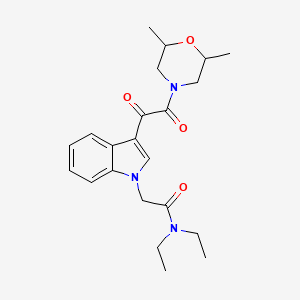
![Naphthyl({5-[(naphthylamino)sulfonyl]naphthyl}sulfonyl)amine](/img/structure/B2890693.png)
![4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2890694.png)
![Methyl 3-[(4-chlorophenyl){2-[(3-ethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2890695.png)
methanone](/img/structure/B2890696.png)
